2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide

Lipophilicity Drug-likeness Membrane permeability

2-(3-Acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide (CAS 1421500-18-6, PubChem CID is a synthetic indole-1-acetamide derivative with molecular formula C₁₉H₁₇ClN₂O₂ and molecular weight 340.8 g/mol. The compound features a 3-acetylindole core linked via an N1-acetamide bridge to a 2-chloro-6-methylphenyl anilide moiety.

Molecular Formula C19H17ClN2O2
Molecular Weight 340.81
CAS No. 1421500-18-6
Cat. No. B2491756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide
CAS1421500-18-6
Molecular FormulaC19H17ClN2O2
Molecular Weight340.81
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C
InChIInChI=1S/C19H17ClN2O2/c1-12-6-5-8-16(20)19(12)21-18(24)11-22-10-15(13(2)23)14-7-3-4-9-17(14)22/h3-10H,11H2,1-2H3,(H,21,24)
InChIKeyGXXQYJBIIMFGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide (CAS 1421500-18-6): Compound Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-(3-Acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide (CAS 1421500-18-6, PubChem CID 71802679) is a synthetic indole-1-acetamide derivative with molecular formula C₁₉H₁₇ClN₂O₂ and molecular weight 340.8 g/mol [1]. The compound features a 3-acetylindole core linked via an N1-acetamide bridge to a 2-chloro-6-methylphenyl anilide moiety. Its computed physicochemical parameters—XLogP3 of 3.7, topological polar surface area (TPSA) of 51.1 Ų, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 4 rotatable bonds—place it within favorable drug-like chemical space [1]. The compound belongs to the broader class of 3-acetylindole derivatives, a scaffold recognized for diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects [2]. It is supplied as a research-grade screening compound with typical purity specifications of ≥95% .

Why 2-(3-Acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide Cannot Be Replaced by Generic Indole-1-Acetamide Analogs: Structural Determinants of Differentiation


Within the indole-1-acetamide chemical series, minor structural variations at the N-aryl anilide position produce substantial changes in molecular conformation, electronic distribution, and steric profile. The target compound's 2-chloro-6-methylphenyl substitution generates a unique ortho,ortho-disubstituted anilide geometry that is absent in the parent 2-(3-acetyl-1H-indol-1-yl)acetamide (CAS 799264-84-9) and in mono-substituted analogs such as the 2,4-dichlorophenyl variant [1]. The XLogP3 of 3.7 for this compound differs markedly from the unsubstituted parent (predicted XLogP3 ~1.5), substantially affecting membrane permeability and non-specific protein binding profiles [1]. Furthermore, the 3-acetyl group on the indole core distinguishes this series from 3-formyl and 3-unsubstituted indole-1-acetamides, which exhibit different hydrogen-bonding capabilities and metabolic stability [2]. These structural features are not interchangeable: replacing the 2-chloro-6-methylphenyl group with alternative N-aryl substitutions alters both the conformational ensemble accessible to the acetamide linker and the compound's recognition by biological targets [2].

Quantitative Differentiation Evidence for 2-(3-Acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide Versus Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: 2-Chloro-6-Methylphenyl Derivative vs. Unsubstituted Parent and 2,4-Dichlorophenyl Analog

The target compound exhibits a computed XLogP3 of 3.7, reflecting the lipophilic contribution of the 2-chloro-6-methylphenyl substituent [1]. This value is approximately 2.2 log units higher than the unsubstituted parent 2-(3-acetyl-1H-indol-1-yl)acetamide (CAS 799264-84-9, XLogP3 ~1.5) [1] and differs from the 2,4-dichlorophenyl analog (predicted XLogP3 ~3.0–3.3) due to the different chloro substitution pattern [2]. The elevated lipophilicity of the target compound predicts enhanced passive membrane permeability compared to less substituted analogs, while maintaining a value below 5, consistent with favorable oral bioavailability potential per Lipinski guidelines.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile: Differentiation from Di-Chloro and Non-Chlorinated N-Aryl Analogs

The target compound has a computed TPSA of 51.1 Ų, with exactly 1 hydrogen bond donor (the anilide N–H) and 2 hydrogen bond acceptors (the acetyl and amide carbonyl oxygens) [1]. This TPSA falls within the range (≤60–70 Ų) associated with potential blood-brain barrier penetration while remaining above the threshold for poor oral absorption (≤140 Ų) [2]. The mono-chloro, mono-methyl substitution pattern provides a distinct hydrogen-bonding surface compared to the 2,4-dichlorophenyl analog (identical HBD/HBA count but altered electronic distribution due to the second chlorine) and the non-halogenated o-tolyl analog (which lacks the electronegative chlorine influence on the anilide N–H acidity) [1].

Polar surface area Hydrogen bonding Blood-brain barrier penetration

Molecular Weight and Rotatable Bond Profile: Benchmarking Against Indole-1-Acetamide Chemical Series

The target compound has a molecular weight of 340.8 g/mol with 4 rotatable bonds, defining a specific conformational flexibility profile [1]. In comparison, the unsubstituted parent 2-(3-acetyl-1H-indol-1-yl)acetamide has MW = 216.24 g/mol with only 3 rotatable bonds, while the 2,4-dichlorophenyl analog has MW ~375.3 g/mol with 4 rotatable bonds [1]. The target compound's MW of 340.8 g/mol occupies a middle ground within the series: it adds significant mass and lipophilicity over the parent (ΔMW = +124.6 g/mol) without exceeding 350 g/mol, maintaining a favorable balance between molecular complexity and ligand efficiency metrics .

Molecular weight Rotatable bonds Ligand efficiency

3-Acetylindole Scaffold Biological Activity: Class-Level Evidence Supporting Anticancer and Antimicrobial Screening Relevance

The 3-acetylindole core scaffold present in the target compound has documented biological activity across multiple therapeutic areas. A comprehensive review by Metwally et al. (2009) catalogs 3-acetylindole derivatives exhibiting cytotoxic activity against cancer cell lines, with certain compounds showing greater potency than etoposide in vitro [1]. In antimicrobial assays, 3-acetylindole derivatives have demonstrated inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria [1][2]. The target compound's specific N-(2-chloro-6-methylphenyl) substitution represents an unexplored combination within this scaffold class, distinct from previously evaluated derivatives such as chalcone hybrids (IC₅₀ = 8.1 μg/mL against HepG2) [2] and formyl-substituted acetamides [1].

3-Acetylindole Anticancer activity Antimicrobial screening

Structural Uniqueness: 2-Chloro-6-Methylphenyl Substitution Pattern as a Key Differentiator from All Other Commercially Available N-Aryl Indole-1-Acetamides

A survey of commercially available 2-(3-acetyl-1H-indol-1-yl)-N-arylacetamide analogs reveals that the 2-chloro-6-methylphenyl substitution pattern is unique to this compound (CAS 1421500-18-6) [1]. The closest commercially listed analogs include the 2,4-dichlorophenyl, 2-bromophenyl, 3-(methylthio)phenyl, 3,4-dimethoxyphenyl, and 3-hydroxyphenyl variants—none of which feature the ortho-chloro, ortho-methyl di-substitution . This ortho,ortho-disubstitution pattern imposes torsional constraints on the anilide N–C bond, restricting the rotational freedom of the phenyl ring relative to the acetamide plane [2]. This conformational restriction is not present in any of the readily accessible comparator compounds.

Ortho-substitution Steric hindrance Conformational restriction

Prioritized Research and Procurement Application Scenarios for 2-(3-Acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide (CAS 1421500-18-6)


Structure-Activity Relationship (SAR) Expansion of Indole-1-Acetamide Bioactive Series via Ortho,Ortho-Disubstituted N-Aryl Exploration

This compound enables systematic SAR investigation of the effects of simultaneous ortho-chloro and ortho-methyl substitution on the N-phenyl ring, a substitution pattern absent from all other commercially available analogs [1]. The conformational restriction imposed by ortho,ortho-disubstitution (as evidenced in Section 3, Evidence Item 5) is predicted to alter the torsional angle between the anilide ring and the acetamide plane, potentially modifying target binding kinetics and selectivity profiles relative to mono-substituted or para-substituted analogs. Researchers can use this compound as a probe to deconvolute steric versus electronic contributions of ortho-substitution in indole-1-acetamide SAR programs.

Blood-Brain Barrier Penetration Screening in CNS-Targeted Indole Derivative Programs

With a TPSA of 51.1 Ų and XLogP3 of 3.7 (Section 3, Evidence Items 1 and 2), this compound falls within the property range empirically associated with CNS penetration (TPSA ≤ 60–70 Ų; 1 < logP < 5) [2]. Its physicochemical profile makes it suitable for inclusion in CNS-focused screening cascades where the 3-acetylindole scaffold's reported biological activities (anticancer, neuroprotective potential; Section 3, Evidence Item 4) warrant evaluation in brain-penetrant chemical space. The compound serves as a tool to assess whether installing a 2-chloro-6-methylphenyl group on the indole-1-acetamide scaffold preserves or enhances CNS exposure compared to more polar analogs.

Anticancer Screening Library Diversification with a Structurally Unique 3-Acetylindole Chemotype

The 3-acetylindole scaffold has validated anticancer activity, with certain derivatives demonstrating cytotoxicity superior to etoposide in vitro and activity against HepG2 (IC₅₀ = 8.1 μg/mL for related chalcone hybrids) [3]. The target compound's unique 2-chloro-6-methylphenyl substitution (Section 3, Evidence Item 5) represents an unexplored vector within this chemotype. Procurement of this compound for inclusion in diversity-oriented screening collections addresses a gap in the current 3-acetylindole SAR landscape, where ortho,ortho-disubstituted N-aryl variants have not been systematically evaluated.

Physicochemical Property Benchmarking and Computational Model Validation

The compound's well-defined computed properties (MW = 340.8 g/mol, XLogP3 = 3.7, TPSA = 51.1 Ų, 4 rotatable bonds, 1 HBD, 2 HBA; Section 3, Evidence Items 1–3) make it suitable as a reference compound for validating in silico ADME prediction models within the indole-1-acetamide chemical series [1]. Its intermediate position in property space—between the smaller parent compound (MW 216.24) and larger dihalogenated analogs (MW ~375)—allows it to serve as a calibration point for computational models predicting solubility, permeability, and metabolic stability across this scaffold class.

Quote Request

Request a Quote for 2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.